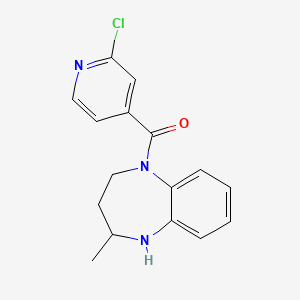
(2-Chloropyridin-4-yl)-(2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-Chloropyridin-4-yl)-(2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)methanone is a useful research compound. Its molecular formula is C16H16ClN3O and its molecular weight is 301.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-Chloropyridin-4-yl)-(2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)methanone , also known by its CAS number 1436018-81-3, is a synthetic organic molecule that combines a chloropyridine moiety with a tetrahydrobenzodiazepine structure. This unique combination endows the compound with potential biological activity, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is C16H16ClN3O with a molecular weight of 301.77 g/mol. The structural features include:
- A chlorinated pyridine ring which may enhance electronic properties and biological interactions.
- A tetrahydrobenzodiazepine core associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN₃O |
| Molecular Weight | 301.77 g/mol |
| CAS Number | 1436018-81-3 |
The biological activity of This compound is hypothesized based on structure-activity relationship (SAR) studies. Similar compounds have demonstrated various pharmacological effects such as:
- Anxiolytic properties
- Anticonvulsant effects
- Potential interactions with neurotransmitter receptors
Predictive models like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may interact with several biological targets due to its structural features.
Binding Affinity Studies
Research indicates that compounds sharing structural characteristics with this benzodiazepine derivative often exhibit significant binding affinities to GABA_A receptors and other neurotransmitter systems. Techniques such as radiolabeled ligand binding assays have been employed to evaluate these interactions.
Synthesis and Characterization
The synthesis of This compound typically involves multi-step reactions including the formation of the benzodiazepine core followed by chlorination and acylation steps. For example:
- Starting Material : Tetrahydrobenzodiazepine derivative.
- Reagents : Chloroacetyl chloride and triethylamine.
- Conditions : Reflux in anhydrous benzene.
The characterization of the final product is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structure and purity.
Pharmacological Studies
In vivo studies have shown that similar benzodiazepine derivatives can reverse locomotor deficits in animal models of Parkinson's disease (PD), indicating potential neuroprotective effects. For instance, a study reported that certain derivatives exhibited significant activity in reversing reserpinized locomotion in rats, suggesting their utility in treating motor disorders.
Comparative Analysis with Related Compounds
To better understand the potential applications of This compound , it is useful to compare it with established benzodiazepines:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Diazepam | Diazepam | Anxiolytic |
| Clonazepam | Clonazepam | Anticonvulsant |
| Flumazenil | Flumazenil | Benzodiazepine antagonist |
The unique chlorination in the pyridine ring may enhance selectivity and potency against certain biological targets compared to traditional benzodiazepines.
Eigenschaften
IUPAC Name |
(2-chloropyridin-4-yl)-(2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-11-7-9-20(14-5-3-2-4-13(14)19-11)16(21)12-6-8-18-15(17)10-12/h2-6,8,10-11,19H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLXAYJXDOREEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2N1)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













